molecular formula C15H21N3O3 B11834966 Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11834966
M. Wt: 291.35 g/mol
InChI Key: DJISGLWKNLLWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by an isopropyl ester at position 6, a 4-isopropoxy group, and methyl substituents at positions 2 and 6. Its structural uniqueness lies in the combination of ether (isopropoxy) and ester (isopropyl) functionalities, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

propan-2-yl 2,7-dimethyl-4-propan-2-yloxypyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3

InChI Key

DJISGLWKNLLWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(N2C)C(=O)OC(C)C)C(=N1)OC(C)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Core Formation :

    • Reactants : 6-Amino-1,3-dimethyluracil, phenylglyoxal hydrate.

    • Conditions : Ethanol, 50°C, 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

    • Yield : 78–92% for analogous pyrrolo[2,3-d]pyrimidine derivatives.

  • Functionalization :

    • Isopropoxylation : Treatment with isopropyl iodide in the presence of a base (e.g., K₂CO₃) introduces the isopropoxy group at position 4.

    • Methylation : Dimethyl sulfate or methyl iodide selectively methylates position 7 under alkaline conditions.

  • Esterification :

    • The carboxylate group at position 6 is introduced via esterification with isopropyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

One-Pot Three-Component Synthesis

Recent advances emphasize one-pot methodologies to improve efficiency. A three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been optimized for pyrrolo[2,3-d]pyrimidine synthesis. This method reduces purification steps and enhances atom economy.

Reaction Parameters:

ComponentRoleOptimal Quantity
ArylglyoxalElectrophilic coupling agent1.2 equivalents
6-Amino-1,3-dimethyluracilNucleophilic heterocycle1.0 equivalent
Barbituric acid derivativeCyclization promoter1.5 equivalents
TBABCatalyst5 mol%
SolventEthanol10 mL/mmol
Temperature50°C6–8 hours

Mechanistic Insight :
The reaction proceeds via imine formation between the arylglyoxal and aminouracil, followed by nucleophilic attack by the barbituric acid derivative to induce cyclization. TBAB facilitates phase transfer, enhancing reaction kinetics.

Yield : 85–90% for structurally related compounds.

Catalytic Methods and Reaction Optimization

Catalytic systems significantly influence regioselectivity and yield. Transition-metal catalysts (e.g., Pd/Cu) have been explored for cross-coupling reactions to install substituents. However, TBAB remains the preferred catalyst for core-forming steps due to its efficiency in promoting cyclization without requiring inert conditions.

Comparative Analysis of Catalysts:

CatalystReaction StepTemperatureYield (%)Byproducts
TBABCyclocondensation50°C85–90<5%
K₂CO₃Isopropoxylation80°C70–7510–15%
DCCEsterificationRT80–855–8%

Critical Parameters :

  • Solvent Polarity : Ethanol outperforms DMF or THF in cyclocondensation due to better solubility of intermediates.

  • Temperature Control : Exceeding 60°C during core formation leads to decomposition of the pyrrolopyrimidine scaffold.

Intermediate Isolation and Characterization

Key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are often isolated and characterized before further functionalization. Chlorination at position 4 using POCl₃ or PCl₃ provides a reactive site for nucleophilic substitution with isopropoxide.

Intermediate Data:

IntermediateMolecular FormulaMelting PointPurity (HPLC)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃148–150°C98.5%
6-Carboxy precursorC₁₃H₁₅N₃O₃N/A97.8%

Analytical Techniques :

  • NMR : Confirm regiochemistry via ¹H-¹H COSY and NOESY correlations.

  • HRMS : Validate molecular weight (291.35 g/mol for final product).

Challenges in Scalability and Purity

Despite high yields in small-scale syntheses, scalability poses challenges:

  • Byproduct Formation : Competing reactions during esterification generate hydrolyzed carboxylic acid derivatives, requiring chromatographic purification.

  • Catalyst Recovery : TBAB is difficult to recover from ethanol solutions, increasing costs for large batches.

  • Regioselectivity : Ensuring mono-substitution at position 4 demands precise stoichiometry and slow reagent addition.

Purity Optimization :

  • Recrystallization from ethanol/water mixtures improves purity to >98%.

  • Reverse-phase HPLC with a C18 column resolves esterification byproducts .

Chemical Reactions Analysis

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant biological activities as inhibitors of kinases involved in neurodegenerative diseases such as Parkinson's disease. Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been studied for its potential as a therapeutic agent targeting LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in the pathogenesis of Parkinson's disease. The compound's structure suggests it may interact with specific biological targets leading to modulation of cellular pathways .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, it has been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxic effects. The IC50 values were approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells .

Cell LineIC50 (µM)Compound Tested
MCF-730Isopropyl derivative
HeLa25Isopropyl derivative

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes cyclization reactions starting from appropriately substituted precursors under acidic conditions. Specific reaction conditions such as temperature, solvent choice, and catalysts will significantly influence yield and purity .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to target proteins like LRRK2. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are commonly employed to elucidate these interactions . Understanding these interactions helps in optimizing the compound's efficacy and selectivity.

Mechanism of Action

The mechanism of action of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared below with key analogs from the pyrrolo[2,3-d]pyrimidine family.

Structural and Functional Group Analysis

The table below highlights substituent variations at critical positions and their implications:

Compound Name (CAS or Identifier) Position 2 Position 4 Position 6 Ester Position 7 Molecular Weight (g/mol) Key Properties/Applications
Target Compound Methyl Isopropoxy Isopropyl Methyl ~300 (estimated) High lipophilicity; potential kinase inhibitor
Isopropyl 2-amino-4-chloro-7H-pyrrolo[...] (929973-15-9) Amino Chloro Isopropyl H 254.67 Intermediate in drug synthesis; commercial availability
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[...] (1269117-94-3) Methyl Chloro, Hydroxy Ethyl Methyl 269.68 Corrosive; aquatic toxicity
Methyl 4-morpholino-7-(oxiran-2-ylmethyl)-7H-pyrrolo[...] Morpholino Methyl Oxiranylmethyl ~335.34 Epoxide functionality for further derivatization
Key Observations:

Position 4 Modifications: The isopropoxy group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with chloro (electron-withdrawing) or morpholino (polar, basic) groups in analogs. These differences impact solubility and receptor binding .

Position 7 Substitutions: Methyl groups (target and 1269117-94-3) contribute to steric shielding, whereas oxiran-2-ylmethyl (in Methyl 4-morpholino...) offers reactivity for covalent binding or further functionalization .

Commercial and Research Relevance

  • Biological Activity: Pyrrolo[2,3-d]pyrimidines with morpholino or aniline substituents () show promise as kinase inhibitors, suggesting the target’s isopropoxy group could modulate similar pathways .

Biological Activity

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1374509-67-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its biological activity through various research studies, synthesis methods, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₃
Molecular Weight291.35 g/mol
CAS Number1374509-67-7

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolo[2,3-d]pyrimidine core. This structure is known for its ability to interact with various biological targets due to its heterocyclic nature.

Research indicates that compounds with similar structures exhibit mechanisms such as:

  • Inhibition of Enzymatic Activity : Similar pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of key enzymes involved in nucleotide metabolism, specifically GARFTase and AICARFTase. These enzymes are crucial in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells .
  • Antitumor Activity : Compounds in this class have shown promise as antitumor agents by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling proteins involved in cell proliferation and survival .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various tumor cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of human tumor cells by inducing S-phase accumulation and apoptosis. The involvement of folate receptor α was noted as a key factor in cellular uptake .
  • Mechanistic Insights : The compound's mechanism appears to involve the depletion of ATP pools in cancer cells due to the inhibition of nucleotide synthesis pathways .

Immunomodulatory Effects

In addition to its anticancer properties, this compound may also possess immunomodulatory effects:

  • Inhibition of Proliferation : Similar compounds have been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharide . This suggests a potential role in modulating immune responses.
  • Cytokine Production : Some derivatives have been reported to suppress tumor necrosis factor α (TNF-α) production in human blood cultures, indicating their potential as anti-inflammatory agents .

Case Studies

  • Study on Antitumor Activity : A study focusing on pyrrolo[2,3-d]pyrimidines highlighted that certain derivatives exhibited strong growth inhibition against folate receptor α-expressing tumors. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Immunological Evaluation : Another investigation assessed immunological responses elicited by pyrrolo[2,3-d]pyrimidines. It was found that specific compounds could significantly modulate immune cell proliferation and cytokine production, suggesting therapeutic applications in autoimmune diseases .

Q & A

Q. What are the common synthetic routes for synthesizing isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core followed by regioselective functionalization. Key steps include:
  • Core assembly : Cyclization of pre-functionalized pyrrole and pyrimidine precursors. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted pyrimidine carbonyl chlorides under reflux conditions (e.g., using POCl₃ for chlorination at position 4) .
  • Substituent introduction :
  • 4-Isopropoxy group : Nucleophilic substitution of a 4-chloro intermediate with isopropanol under acidic conditions (e.g., HCl in isopropanol at reflux) .
  • Methyl groups : Alkylation or use of pre-methylated starting materials (e.g., ethyl 3-methyl-pyrrole-2-carboxylate) .
  • Esterification : Isopropyl ester formation via coupling reactions or transesterification .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include:
  • Pyrrolo[2,3-d]pyrimidine protons (δ 6.7–8.3 ppm for aromatic protons) .
  • Isopropoxy methyl groups (δ 1.2–1.4 ppm) and isopropyl ester (δ 1.3–1.5 ppm for CH₃, δ 5.0–5.2 ppm for CH) .
  • HRMS : Exact mass verification (e.g., calculated vs. observed m/z for C₁₆H₂₂N₃O₃⁺) .
  • Melting point : Consistency with literature values (e.g., analogs like compound 8 in melt at 188°C) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer :
  • Protecting groups : Use of pivoloyl (Piv) groups to block reactive sites during chlorination (e.g., Piv₂O at 100–120°C) .
  • Reaction conditions : Adjusting temperature and solvent polarity. For example, POCl₃ under reflux selectively chlorinates position 4 .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki reactions) for aryl group introduction at specific positions .

Q. What strategies optimize reaction yields when substituting the 4-position with an isopropoxy group?

  • Methodological Answer :
  • Acid catalysis : Use of concentrated HCl in isopropanol to enhance nucleophilic substitution efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Silica gel chromatography or recrystallization from methanol/chloroform mixtures .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact biological activity?

  • Methodological Answer :
  • Kinase inhibition assays : Compare IC₅₀ values against receptor tyrosine kinases (RTKs). For example, methyl groups at positions 2 and 7 may enhance steric hindrance, reducing binding affinity compared to ethyl analogs .
  • Solubility studies : LogP measurements (e.g., methyl groups increase hydrophobicity, affecting pharmacokinetics) .

Data Analysis and Contradictions

Q. How should researchers address contradictory data on biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under identical conditions (e.g., kinase concentration, ATP levels) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Core chlorinationPOCl₃, reflux60–85
4-Isopropoxy substitutionIsopropanol, HCl, reflux50–75
EsterificationIsopropyl alcohol, H₂SO₄ catalyst70–90

Q. Table 2. NMR Data for Key Protons (DMSO-d₆)

Protonδ (ppm)MultiplicityReference
Pyrrole H-56.7–6.8d (J=3.4 Hz)
Isopropoxy CH₃1.2–1.4s
Pyrimidine NH11.0–11.4s

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.